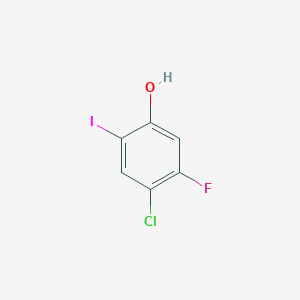

4-Chloro-5-fluoro-2-iodophenol

Overview

Description

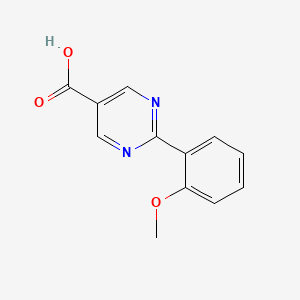

“4-Chloro-5-fluoro-2-iodophenol” is a chemical compound with the molecular formula C6H3ClFIO . It has a molecular weight of 272.44 .

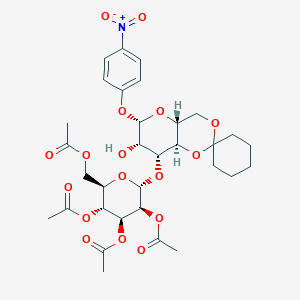

Molecular Structure Analysis

The molecular structure of “4-Chloro-5-fluoro-2-iodophenol” consists of a phenol group with chlorine, fluorine, and iodine substituents . The exact positions of these substituents can influence the properties of the molecule.Physical And Chemical Properties Analysis

“4-Chloro-5-fluoro-2-iodophenol” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

1. Molecular Interactions and Structural Analysis

A study by Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, examining intermolecular interactions like C–H⋯π and C–H⋯X interactions. This research provides insights into molecular interactions involving halogenated compounds similar to 4-Chloro-5-fluoro-2-iodophenol.

2. Copolymerization and Material Properties

A novel approach to synthesizing halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene is detailed in a study by Savittieri et al. (2022). This research is relevant to 4-Chloro-5-fluoro-2-iodophenol due to the similar halogenated structure and its potential in material science.

3. Environmental Degradation Studies

Research by Häggblom and Young (1995) explored the anaerobic degradation of halogenated phenols, including 4-iodophenol, by sulfate-reducing consortia. This study provides insight into the environmental behavior of compounds like 4-Chloro-5-fluoro-2-iodophenol.

4. Analytical Chemistry Applications

Tront and Saunders (2007) investigated the fate of halogenated phenols in plants using NMR techniques, including the study of 4-chloro-2-fluorophenol and its metabolites. This research, detailed in their paper, can be found here. The methods and findings are applicable to the analysis of 4-Chloro-5-fluoro-2-iodophenol in environmental samples.

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-chloro-5-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIBHSJYZKHWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluoro-2-iodophenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)

![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)

![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)

![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)